Nevadensin

Description

Properties

IUPAC Name |

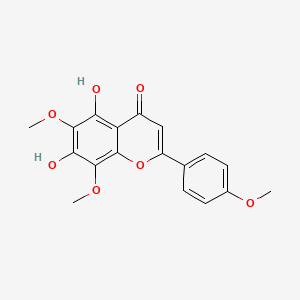

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Nevadensin: A Technical Guide to Its Natural Sources and Isolation for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevadensin, a pentaoxygenated flavone, has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering structured data, explicit experimental protocols, and visual representations of both a key mechanism of action and a general isolation workflow to facilitate further investigation and application of this promising natural compound.

Natural Sources of this compound

This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a naturally occurring flavonoid found in a variety of plant species, predominantly within the Asteraceae (sunflower), Lamiaceae (mint), and Gesneriaceae families. First isolated from Iva species, its presence has since been identified in numerous other medicinal and aromatic plants.[1][2] A summary of notable plant sources is provided below.

| Plant Family | Genus | Species | Common Name(s) |

| Asteraceae | Iva | nevadensis, acerosa | Povertyweed |

| Helianthus | annuus, pumilus | Sunflower | |

| Baccharis | nitida, grisebachii | ||

| Viguiera | mollis, procumbens, bicolor | ||

| Lamiaceae | Ocimum | basilicum, americanum, minimum | Basil |

| Hyptis | albida | ||

| Gesneriaceae | Lysionotus | pauciflorus | |

| Scrophulariaceae | Limnophila | aromatica, geoffrayi, rugosa | Rice Paddy Herb |

| Rutaceae | Esenbeckia | almawillia | |

| Geraniaceae | Biebersteinia | orphanidis | |

| Araliaceae | Acanthopanax | trifoliatus |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific methodologies can be adapted based on the plant material and available laboratory equipment. Below are detailed protocols derived from published literature.

Protocol 1: Isolation from Iva nevadensis

This protocol outlines a classic solvent extraction and column chromatography method.[1][2]

2.1.1. Materials and Equipment

-

Dried and ground whole plant material of Iva nevadensis

-

Chloroform

-

Benzene

-

Silicic acid

-

Rotary evaporator

-

Chromatography column

-

Beakers, flasks, and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

2.1.2. Procedure

-

Extraction:

-

Extract 740 g of ground, dried whole plants of Iva nevadensis with chloroform for 48 hours.

-

Concentrate the chloroform extract under reduced pressure using a rotary evaporator to yield a crude gummy mass (approximately 22 g).

-

-

Chromatographic Purification:

-

Prepare a chromatography column with 250 g of silicic acid.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column sequentially with the following solvent systems:

-

Benzene-Chloroform (3:1)

-

Benzene-Chloroform (5:2)

-

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing this compound, as identified by comparison with a standard or by spectroscopic methods.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

-

Protocol 2: Preparative Enrichment and Purification from Lysionotus pauciflorus using Macroporous Resins

This modern and efficient method utilizes macroporous adsorption resins for the preparative enrichment and purification of this compound.[3][4] This technique has been shown to significantly increase the purity of this compound from a crude extract.[3][5]

2.2.1. Materials and Equipment

-

Dried and powdered whole plant material of Lysionotus pauciflorus

-

HPD-100 macroporous resin

-

Ethanol

-

Deionized water

-

Glass column for chromatography

-

Peristaltic pump

-

HPLC system for analysis

-

Rotary evaporator

2.2.2. Procedure

-

Preparation of Crude Extract:

-

Prepare an ethanolic extract of Lysionotus pauciflorus.

-

Concentrate the extract and then dilute it to a known concentration for loading onto the resin.

-

-

Macroporous Resin Chromatography:

-

Pack a glass column with pre-treated HPD-100 macroporous resin.

-

Load the crude extract solution onto the column at a controlled flow rate.

-

Wash the column with deionized water to remove impurities such as proteins and polysaccharides.

-

Elute the adsorbed this compound from the resin using 95% ethanol.

-

Collect the eluate containing the enriched this compound.

-

-

Final Purification and Analysis:

-

Concentrate the ethanolic eluate under vacuum to obtain the purified this compound.

-

Analyze the purity of the final product using HPLC.

-

Quantitative Data on this compound Isolation

The efficiency of isolation can vary significantly based on the source material and the method employed. The use of macroporous resins has demonstrated a substantial improvement in purity and a good recovery yield.

| Plant Source | Method | Initial Purity | Final Purity | Recovery Yield | Reference |

| Lysionotus pauciflorus | Macroporous Resin (HPD-100) | 8.58% | 75.70% | 69.90% | [3][4][5] |

Mechanism of Action: Topoisomerase I Poisoning

One of the well-documented anticancer mechanisms of this compound is its action as a topoisomerase I (TOPO I) poison.[6][7][8] By stabilizing the TOPO I-DNA cleavage complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage.[6][7] This accumulation of DNA damage triggers a cellular stress response, including cell cycle arrest and the induction of apoptosis through the intrinsic pathway, which involves the activation of caspase-9 and caspase-3.[6][7][8]

General Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from a plant source. This can be adapted based on the specific protocols and available resources.

Other Reported Biological Activities

In addition to its anticancer properties, this compound has been reported to exhibit a range of other significant biological effects, including:

-

Hypotensive Activity: this compound has been shown to lower blood pressure, with a mechanism that appears to involve both central and peripheral actions.[2][9][10]

-

Anti-inflammatory Activity: Studies have demonstrated the anti-inflammatory effects of this compound in various models.[2]

-

Antimicrobial and Anti-tubercular Activity: this compound has shown inhibitory activity against Mycobacterium tuberculosis and other microbes.[2]

Further research into the specific signaling pathways underlying these activities is warranted to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound stands out as a natural compound with considerable therapeutic promise. This guide provides a foundational resource for its sourcing and isolation, empowering researchers to further explore its pharmacological properties and potential applications in drug development. The detailed protocols and workflow diagrams are intended to streamline the initial stages of research, while the summary of its biological activities highlights the diverse avenues for future investigation. As research progresses, this compound may emerge as a key player in the development of novel therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. greenpharmacy.info [greenpharmacy.info]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hypotensive effect of this compound - Song - Acta Pharmacologica Sinica [chinaphar.com]

- 10. [Hypotensive effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-dihydroxy-6,8,4'-trimethoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its putative biological activities, drawing upon evidence from structurally related compounds due to the limited direct research on this specific flavone. The primary activities discussed include its potential antiproliferative and anti-inflammatory effects. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing available data, presenting detailed experimental protocols for key assays, and visualizing potential molecular mechanisms. While direct quantitative data for 5,7-dihydroxy-6,8,4'-trimethoxyflavone is scarce, this guide extrapolates from closely related flavonoids to propose likely biological functions and methodologies for future investigation.

Core Biological Activities

Based on the chemical structure of 5,7-dihydroxy-6,8,4'-trimethoxyflavone and data from analogous flavonoids, its primary biological activities are predicted to be in the realms of anticancer and anti-inflammatory applications. The presence of dihydroxy and trimethoxy substitutions on the flavone backbone is characteristic of flavonoids with significant bioactivity.

Antiproliferative Activity

While direct studies on 5,7-dihydroxy-6,8,4'-trimethoxyflavone are limited, a closely related compound, 5,7-dihydroxy-6,8,4′-trimethoxyflavonol, has been noted for its significant antiproliferative activity against various cancer cell lines. Further research is required to determine the specific efficacy and spectrum of anticancer activity of 5,7-dihydroxy-6,8,4'-trimethoxyflavone.

Anti-inflammatory Activity

The anti-inflammatory potential of 5,7-dihydroxy-6,8,4'-trimethoxyflavone can be inferred from the well-documented activities of structurally similar flavonoids, such as eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone). Eupatilin is known to exert its anti-inflammatory effects by modulating key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1][2][3][4][5] It is plausible that 5,7-dihydroxy-6,8,4'-trimethoxyflavone shares a similar mechanism of action. By inhibiting the NF-κB pathway, this compound could potentially reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Quantitative Data

| Compound | Biological Activity | Cell Line/Model | IC50 Value / Effect |

| Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) | Anti-inflammatory | HT-29 cells | Dose-dependent decrease in IL-8 and PGE2 production |

| 5,6,7-trimethoxyflavone derivative (3c) | Antiproliferative | Aspc-1 | 5.30 μM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone.

Antiproliferative Activity Assessment: MTT Assay

This protocol describes a standard method for determining the cytotoxic effects of 5,7-dihydroxy-6,8,4'-trimethoxyflavone on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5,7-dihydroxy-6,8,4'-trimethoxyflavone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5,7-dihydroxy-6,8,4'-trimethoxyflavone in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Diuretic Activity Assessment

This protocol outlines a method for evaluating the diuretic effect of 5,7-dihydroxy-6,8,4'-trimethoxyflavone in a rat model.[6][7]

Materials:

-

Wistar or Sprague-Dawley rats (male or female, 200-250 g)

-

5,7-dihydroxy-6,8,4'-trimethoxyflavone

-

Furosemide (positive control)

-

Normal saline (0.9% NaCl)

-

Metabolic cages

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to laboratory conditions for at least one week before the experiment.

-

Fasting and Hydration: Fast the animals overnight with free access to water. On the day of the experiment, administer normal saline (25 mL/kg) orally to ensure adequate hydration.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group):

-

Control group (vehicle)

-

Positive control group (Furosemide, 10 mg/kg)

-

Test groups (5,7-dihydroxy-6,8,4'-trimethoxyflavone at various doses, e.g., 50, 100, 200 mg/kg) Administer the respective treatments orally.

-

-

Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

-

Urine Analysis: Measure the total volume of urine for each rat. The urine can also be analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

-

Data Analysis: Calculate the diuretic index (urine volume of the test group / urine volume of the control group) and compare the effects of the test compound with the control and positive control groups.

Signaling Pathways and Mechanisms

Proposed Anti-inflammatory Signaling Pathway

Based on studies of the closely related flavonoid eupatilin, 5,7-dihydroxy-6,8,4'-trimethoxyflavone is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[1][2][3][4][5] The diagram below illustrates this proposed mechanism.

Caption: Proposed anti-inflammatory mechanism of 5,7-dihydroxy-6,8,4'-trimethoxyflavone.

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram outlines a logical workflow for characterizing the anti-inflammatory properties of 5,7-dihydroxy-6,8,4'-trimethoxyflavone.

References

- 1. What is the mechanism of Eupatilin? [synapse.patsnap.com]

- 2. Eupatilin unveiled: An in-depth exploration of research advancements and clinical therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is Eupatilin used for? [synapse.patsnap.com]

- 5. journals.plos.org [journals.plos.org]

- 6. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Core Mechanism of Nevadensin in Oncology: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nevadensin, a polymethoxyflavone found in various medicinal plants, has emerged as a promising candidate in anticancer research. Its multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key enzymatic processes, positions it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates quantitative data from multiple studies, details the experimental protocols for key assays, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for research and development professionals.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, are increasingly recognized for their diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anticancer activities[1][2]. Among these, this compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) has demonstrated significant cytotoxic effects against various cancer cell lines[1]. This document serves as a technical resource, elucidating the core mechanisms of this compound's action at the molecular level. We will explore its role as a topoisomerase I poison, its impact on cell cycle progression and apoptosis, and its modulation of critical signaling cascades within cancer cells.

Primary Mechanism of Action: Topoisomerase I Poisoning and DNA Damage

A primary and well-documented mechanism of this compound in cancer cells is its function as a topoisomerase I (TOPO I) poison. Unlike catalytic inhibitors, which prevent the enzyme from binding to DNA, TOPO I poisons trap the enzyme-DNA cleavage complex. This stabilization of the complex leads to DNA strand breaks, which, if not repaired, trigger downstream cellular stress responses, including cell cycle arrest and apoptosis[3][4].

In human colon carcinoma HT29 cells, this compound was identified as a TOPO I poison by significantly increasing the amount of TOPO I linked to DNA after a 1-hour incubation at a concentration of 500 µM[4][5][6]. This action is preceded by this compound's ability to interact with DNA, showing minor groove binding properties with an IC50 of 31.63 µM and DNA intercalation with an IC50 of 296.91 µM[3][4][5][6][7]. The subsequent DNA damage is a direct consequence of this topoisomerase poisoning[3][4].

Quantitative Data: Topoisomerase Inhibition and DNA Interaction

| Parameter | Cell Line / System | Method | Result | Reference |

| DNA Minor Groove Binding (IC50) | Cell-free | Hoechst 33258 displacement | 31.63 ± 0.96 µM | [5][6][7] |

| DNA Intercalation (IC50) | Cell-free | Ethidium bromide displacement | 296.91 ± 19.32 µM | [5][6][7] |

| Topoisomerase I Inhibition | Cell-free | Relaxation Assay | Partial inhibition at ≥ 100 µM | [3][4][5][6][7] |

| Topoisomerase IIα Inhibition | Cell-free | Decatenation Assay | Inhibition at ≥ 250 µM | [3][4][5][6][7] |

| TOPO I Poisoning | HT29 Cells | In vivo Complex of Enzyme Assay | Significant increase in TOPO I-DNA complexes at 500 µM | [3][4][6] |

Cellular Consequences of this compound Action

The molecular interactions of this compound culminate in profound effects on cancer cell viability, proliferation, and survival. These are primarily achieved through the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in multiple cancer cell lines. In human colon carcinoma HT29 cells, it triggers the intrinsic apoptotic pathway, which is characterized by the activation of caspase-9 and the executioner caspase-3[3][4][7]. Similarly, in hepatocellular carcinoma (HCC) cell lines Hep3B and HepG2, this compound treatment leads to a dose-dependent increase in apoptotic cells, confirmed by Hoechst 33258 staining and the detection of cleaved PARP, cleaved caspase-3, and cleaved caspase-9 via Western blotting[8].

Quantitative Data: Cell Viability and Apoptosis

| Cancer Type | Cell Line | Treatment | Effect on Cell Viability | Apoptotic Markers | Reference |

| Colon Carcinoma | HT29 | 1-500 µM for 48h | Significant decrease at ≥ 100 µM | Activation of Caspase-9 and Caspase-3 | [3][4][5][7] |

| Hepatocellular Carcinoma | Hep3B | 12.5, 25, 50 µM for 24h | Dose-dependent decrease in survival rate | Increased Cleaved-PARP, Cleaved Caspase-3, Cleaved Caspase-9 | [8] |

| Hepatocellular Carcinoma | HepG2 | 12.5, 25, 50 µM for 24h | Dose-dependent decrease in survival rate | Increased Cleaved-PARP, Cleaved Caspase-3, Cleaved Caspase-9 | [8] |

Cell Cycle Arrest

A key mechanism by which this compound inhibits cancer cell proliferation is through the induction of cell cycle arrest. In HT29 cells, treatment with this compound at concentrations of 100 µM and higher for 24 hours results in a G2/M phase arrest[3][4][7]. In hepatocellular carcinoma cell lines Hep3B and HepG2, this compound also induces cell cycle arrest, which is accompanied by a reduction in the expression of key cell cycle regulatory proteins Cyclin D1, CDK4, and CDK6[9].

Quantitative Data: Cell Cycle Distribution

| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| HT29 | Control (DMSO) | Data not specified | Data not specified | Data not specified | [1] |

| 100 | Significant G2/M Arrest Observed | [1] | |||

| 250 | Significant G2/M Arrest Observed | [1] | |||

| 500 | Significant G2/M Arrest Observed | [1] | |||

| Hep3B | 0 (Control) | ~55% | ~30% | ~15% | [9] |

| 25 | ~65% | ~25% | ~10% | [9] | |

| 50 | ~75% | ~15% | ~10% | [9] | |

| HepG2 | 0 (Control) | ~60% | ~25% | ~15% | [9] |

| 25 | ~70% | ~20% | ~10% | [9] | |

| 50 | ~80% | ~12% | ~8% | [9] |

Note: Percentages for Hep3B and HepG2 are estimations based on graphical data presented in the source.

Modulation of Signaling Pathways

While direct evidence of this compound's interaction with specific signaling pathways is still emerging, the known mechanisms of flavonoids in cancer suggest potential modulation of key cascades such as PI3K/Akt, MAPK, and Wnt/β-catenin. These pathways are central to cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its hyperactivation is common in many cancers[6][10][11][12]. Flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell survival[13]. This compound's ability to induce apoptosis suggests it may interfere with this pro-survival pathway, potentially by reducing the phosphorylation of Akt.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival[5][7][9][14]. Many natural compounds exert their anticancer effects by modulating this pathway[15]. Given that this compound induces cell cycle arrest, it may interfere with the MAPK/ERK pathway, which is known to regulate cell cycle progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is strongly linked to the development of numerous cancers, particularly colorectal cancer[16][17][18][19]. Flavonoids are known to interfere with this pathway by promoting the degradation of β-catenin, thereby preventing its accumulation in the nucleus and the subsequent transcription of target genes like c-Myc and Cyclin D1[20]. The observed effects of this compound on these downstream targets in HCC cells suggest a potential role in modulating Wnt/β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for the assessment of cytotoxicity induced by flavonoids.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cells (e.g., HT29, Hep3B, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in the dark.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Analysis (Western Blotting)

Principle: Western blotting is used to detect specific proteins in a sample. For apoptosis, this involves probing for key proteins in the apoptotic cascade, such as caspases and their cleavage products (e.g., cleaved PARP, cleaved caspase-3).

Procedure:

-

Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Procedure:

-

Cell Preparation: Culture and treat cells with this compound as required. Harvest approximately 1x10⁶ cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound demonstrates significant anticancer potential through a multi-pronged mechanism of action. Its ability to act as a topoisomerase I poison, leading to DNA damage, and its subsequent induction of apoptosis and cell cycle arrest, underscore its promise as a therapeutic agent. The quantitative data presented herein provides a solid foundation for further preclinical development.

Future research should focus on elucidating the precise interactions of this compound with key signaling pathways, such as PI3K/Akt, MAPK, and Wnt/β-catenin. Quantitative proteomic and phosphoproteomic studies would be invaluable in identifying the direct molecular targets of this compound and confirming its modulatory effects on these cascades. Furthermore, in vivo studies in relevant animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound, paving the way for its potential translation into clinical applications for cancer therapy.

References

- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective eradication of cancer displaying hyperactive Akt by exploiting the metabolic consequences of Akt activation | eLife [elifesciences.org]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]

- 20. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Nevadensin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevadensin, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative efficacy, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its molecular interactions and therapeutic potential.

Introduction

This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a bioactive flavonoid isolated from various plant species, including Lysionotus pauciflorus and plants of the Iva genus.[1][2] It has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anti-tumor, anti-hypertensive, anti-tubercular, antioxidant, and antimicrobial activities.[2][3] This document serves as a technical resource for professionals in the fields of pharmacology and drug development, consolidating the current knowledge on this compound's pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activities of this compound

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| Human Carboxylesterase 1 (hCE1) | 2.64 µM | - | [3] |

| Human Carboxylesterase 2 (hCE2) | 132.8 µM | - | [3] |

| p40 Protein Tyrosine Kinase | 50 µg/mL | - | [3] |

| DNA Minor Groove Binding | 31.63 µM | - | [3] |

| DNA Intercalation | 296.91 µM | - | [3] |

| DPPH Radical Scavenging | 7.7 µg/mL | - | [3] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Mycobacterium tuberculosis H37Rv | 200 µg/mL | [3] |

| Bacillus subtilis | 0.59 - 2.86 mg/mL | [4] |

| Staphylococcus aureus | 0.59 - 2.86 mg/mL | [4] |

| Methicillin-resistant S. aureus (MRSA) | 0.59 - 2.86 mg/mL | [4] |

Table 3: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Dose | Effect | Reference |

| Carrageenan-induced rat paw edema | 75 mg/kg (oral) | 45.28% inhibition of edema | [2] |

Mechanisms of Action

This compound exerts its pharmacological effects through multiple mechanisms, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

This compound acts as a topoisomerase I (TOPO I) poison.[3] It stabilizes the TOPO I-DNA cleavage complex, leading to DNA strand breaks. This DNA damage subsequently triggers cell cycle arrest and apoptosis in cancer cells.[3] In human colon carcinoma HT29 cells, this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3.[3]

This compound has been shown to activate the Hippo signaling pathway in hepatocellular carcinoma (HCC) cells.[5] It induces the phosphorylation and activation of the core kinases MST1/2 and LATS1/2.[5][6] Activated LATS1/2 then phosphorylates the transcriptional co-activator Yes-associated protein (YAP), leading to its cytoplasmic retention and subsequent degradation.[5] The inactivation of YAP, a key oncogenic driver, contributes to the anti-proliferative and pro-apoptotic effects of this compound in HCC.[5]

Enzyme Inhibition

This compound is a selective inhibitor of human carboxylesterase 1 (hCE1), an enzyme involved in the metabolism of various ester-containing drugs.[3] Its selectivity for hCE1 over hCE2 is noteworthy.[3] This inhibitory activity suggests potential applications for this compound in modulating the pharmacokinetics of co-administered drugs that are substrates of hCE1.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in several animal models, revealing insights into its absorption, distribution, metabolism, and excretion.

Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Unit |

| Dose | 50 | mg/kg |

| Cmax | 153.4 ± 35.2 | ng/mL |

| Tmax | 0.5 | h |

| AUC(0-t) | 467.8 ± 123.5 | ng·h/mL |

| AUC(0-inf) | 523.4 ± 145.6 | ng·h/mL |

| t1/2 | 2.8 | h |

| CL/F | 95.5 ± 26.8 | L/h/kg |

| Vz/F | 381.7 ± 112.4 | L/kg |

Data from a study in Sprague-Dawley rats.

Pharmacokinetic studies have also been performed in dogs and monkeys, with findings indicating that the pharmacokinetic profile of this compound follows a two-compartment open model.[6] Following intragastric administration, the absorption of this compound is reported to be poor; however, when administered as an aqueous solution, absorption is rapid, albeit with low bioavailability.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the design and execution of further research on this compound.

Human Carboxylesterase 1 (hCE1) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on hCE1 activity.

Materials:

-

Recombinant human hCE1 enzyme

-

Trandolapril (hCE1 substrate)

-

This compound

-

Benzil (positive control inhibitor)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Protocol:

-

Prepare stock solutions of this compound and Benzil in DMSO.

-

In a microcentrifuge tube, pre-incubate recombinant hCE1 with varying concentrations of this compound (e.g., 0.1 to 100 µM) or Benzil in phosphate buffer for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the hCE1 substrate, Trandolapril.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the formation of the metabolite, Trandolaprilat, using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Topoisomerase I Relaxation Assay

Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound

-

Camptothecin (positive control)

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25 µg/µL proteinase K)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and imaging system

Protocol:

-

Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and human topoisomerase I.

-

Add varying concentrations of this compound or camptothecin to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution and incubate for a further 30 minutes at 37°C.

-

Add loading dye to the samples and load them onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

HT29 human colon cancer cells

-

Cell culture medium and supplements

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed HT29 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content.

Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases-3 and -7 in this compound-treated cells as an indicator of apoptosis.

Materials:

-

Cancer cell line of interest (e.g., HT29)

-

This compound

-

Caspase-Glo® 3/7 Assay Reagent (Promega) or similar

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with different concentrations of this compound for the desired time (e.g., 24 hours). Include untreated cells as a negative control.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its pharmacological evaluation.

Caption: this compound activates the Hippo signaling pathway.

Caption: this compound induces apoptosis via TOPO I poisoning.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to act as a topoisomerase I poison and a modulator of the Hippo signaling pathway underscores its potential as an anti-cancer agent. Furthermore, its selective inhibition of hCE1 opens avenues for its use in combination therapies. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further investigation into its pharmacokinetics in higher animal models and its safety profile are crucial next steps in its journey towards potential clinical applications.

References

- 1. [Determination of this compound in specimens and its pharmacokinetic (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-Dose, Intravenous, and Oral Pharmacokinetics of Isavuconazole in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonpeptide renin inhibitors with good intraduodenal bioavailability and efficacy in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploration of the African green monkey as a preclinical pharmacokinetic model: intravenous pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. greenpharmacy.info [greenpharmacy.info]

An In-depth Technical Guide to Nevadensin as a Topoisomerase I Poison

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevadensin, a flavonoid predominantly found in basil, has demonstrated a range of pharmacological properties, including anti-tumor activities.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action as a DNA topoisomerase I (Topo I) poison. It details the biochemical and cellular consequences of this activity, including the induction of DNA damage, cell cycle arrest, and apoptosis. This document synthesizes quantitative data from key studies and presents detailed experimental protocols for the assays used to characterize this compound's effects, aiming to serve as a valuable resource for researchers in oncology and drug development.

Introduction to this compound and Topoisomerase I

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication, transcription, and recombination.[3] Type I topoisomerases, specifically Topo I, create transient single-strand breaks in the DNA backbone to allow for relaxation of supercoiled DNA.[3][4] Due to their critical role in cell proliferation, topoisomerases are significant targets for anticancer drugs.[5] Malignant cells, which proliferate rapidly, often overexpress these enzymes, making them particularly susceptible to topoisomerase inhibitors.[1]

Topoisomerase inhibitors are broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from binding to DNA, and "poisons," which trap the enzyme-DNA covalent intermediate, known as the cleavable complex.[1][3] This stabilization of the cleavable complex transforms the enzyme into a DNA-damaging agent, leading to permanent DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][5]

This compound (5,7-dihydroxy-6,8,4′-trimethoxyflavone) is a natural flavonoid that has been identified as a Topo I poison.[1][6] Studies show that it stabilizes the Topo I-DNA cleavable complex, initiating a cascade of cellular events that underscore its potential as an anticancer agent.[1][7]

Mechanism of Action: this compound as a Topoisomerase I Poison

The primary mechanism through which this compound exerts its cytotoxic effects is by acting as a Topoisomerase I poison. Unlike catalytic inhibitors, this compound does not prevent Topo I from binding to or cleaving DNA. Instead, it stabilizes the covalent complex formed between Topo I and the 3'-end of the cleaved DNA strand.[1][8] This action inhibits the DNA re-ligation step of the enzyme's catalytic cycle. The accumulation of these stabilized cleavable complexes leads to single-strand breaks, which can be converted into lethal double-strand breaks when a replication fork collides with them.

An in vivo complex of enzyme (ICE) assay demonstrated that treating human colon carcinoma HT29 cells with 500 µM this compound for one hour significantly increased the amount of Topo I covalently bound to DNA.[1][6][7] This directly confirms its role as a Topo I poison. While this compound also shows some inhibitory effects on Topoisomerase IIα in cell-free assays at high concentrations (≥ 250 µM), this effect was not observed in cellular test systems, highlighting its specificity as a Topo I poison in a cellular context.[1][6]

Quantitative Data on this compound's Bioactivity

The activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | Result | Reference |

| DNA Binding (Hoechst 33258 Displacement) | IC₅₀ (Minor Groove Binding) | 31.63 µM ± 0.96 µM | [1][7] |

| DNA Binding (Ethidium Bromide Displacement) | IC₅₀ (DNA Intercalation) | 296.91 µM ± 19.32 µM | [1][7] |

| Topoisomerase I Relaxation Assay | Concentration for Partial Inhibition | ≥ 100 µM | [1][6] |

| Topoisomerase IIα Decatenation Assay | Concentration for Partial Inhibition | ≥ 250 µM | [1][6] |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Cellular Effects of this compound on HT29 Cells

| Assay Type | Parameter | Incubation Time | Result | Reference |

| In-vivo Complex of Enzyme (ICE) Assay | Topo I-DNA Complex Formation | 1 hour | Significant increase at 500 µM | [1][7][9] |

| Comet Assay | DNA Damage | 2 hours | Concentration-dependent increase (≥ 100 µM) | [1] |

| Cell Viability Assay | Decrease in Viability | 48 hours | Significant decrease at concentrations ≥ 100 µM | [1][6] |

| Flow Cytometry | Cell Cycle Arrest | 24 hours | G₂/M arrest observed at concentrations ≥ 100 µM | [1][7] |

| Caspase Activity Assay | Apoptosis Induction | 24 hours | Activation of Caspase-9 and Caspase-3 | [1][7] |

Cellular Response to this compound-Induced Topo I Poisoning

The stabilization of the Topo I-DNA cleavable complex by this compound triggers a cascade of downstream cellular events consistent with the DNA damage response (DDR).

-

DNA Damage: A significant, concentration-dependent increase in DNA strand breaks is observed in HT29 cells after just 2 hours of treatment with this compound at concentrations of 100 µM and higher.[1]

-

Cell Cycle Arrest: In response to DNA damage, cells activate cell cycle checkpoints. Treatment with this compound (≥ 100 µM) for 24 hours induces a G₂/M phase arrest, preventing cells with damaged DNA from entering mitosis.[1][6]

-

Apoptosis: If DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound was found to induce the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and effector caspase-3.[1][7] This indicates that the cellular damage caused by this compound is sufficient to trigger this terminal cellular response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

Topoisomerase I Relaxation Assay

This cell-free assay measures the ability of a compound to inhibit the enzymatic activity of Topo I, which relaxes supercoiled plasmid DNA.[1]

-

Objective: To determine the in vitro inhibitory effect of this compound on Topo I activity.

-

Materials: Supercoiled pUC18 plasmid DNA (250 ng), Topo I nuclear extract (from MCF-7 cells), reaction buffer (100 µM Tris–HCl pH 7.9, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM EDTA), Bovine Serum Albumin (BSA, 0.3 mg/mL), this compound stock solution, Stop solution (5% SDS), Proteinase K (10 mg/mL).

-

Procedure:

-

Prepare a reaction mixture containing 250 ng of pUC18 DNA, reaction buffer, BSA, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding 1 µL of Topo I nuclear extract.

-

Incubate the mixture at 37°C for 30 minutes.

-

Stop the reaction by adding the SDS stop solution.

-

Add proteinase K solution and incubate again at 37°C for 30 minutes to digest the protein.

-

Analyze the DNA topoisomers (supercoiled vs. relaxed forms) by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is indicated by a higher proportion of the supercoiled DNA form compared to the control.[1]

-

In-vivo Complex of Enzyme (ICE) Assay

This cellular assay quantifies the amount of Topo I covalently bound to genomic DNA, providing direct evidence of topoisomerase poisoning.[1][8]

-

Objective: To determine if this compound acts as a Topo I poison by stabilizing the cleavable complex in living cells.

-

Materials: HT29 cells, this compound, lysis buffer, CsCl solution, equipment for ultracentrifugation, antibodies against Topo I, chemiluminescence detection reagents.

-

Procedure:

-

Culture HT29 cells and treat them with various concentrations of this compound (e.g., 100-500 µM) for 1 hour. Camptothecin can be used as a positive control.

-

Lyse the cells directly on the culture plate with a lysis buffer containing a strong denaturant (e.g., sarkosyl) to trap the covalent complexes.

-

Layer the cell lysate onto a CsCl gradient and perform ultracentrifugation to separate the dense DNA-protein complexes from free proteins.

-

After centrifugation, fractionate the gradient and transfer the DNA-containing fractions to a membrane using a slot-blot apparatus.

-

Detect the amount of Topo I bound to the DNA using a specific primary antibody for Topo I and a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Quantify the signal using a chemiluminescence imager. An increase in the signal relative to the control indicates stabilization of the Topo I-DNA complex.[1]

-

Comet Assay (Single Cell Gel Electrophoresis)

This assay measures DNA strand breaks in individual cells.

-

Objective: To quantify the DNA damage induced by this compound treatment.

-

Procedure:

-

Treat HT29 cells with this compound for a specified time (e.g., 2 hours).

-

Embed the treated cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head. A concentration-dependent increase in tail moment indicates increased DNA damage.[1]

-

Conclusion and Future Directions

The available evidence robustly characterizes this compound as a DNA topoisomerase I poison.[1][6] Through the stabilization of the Topo I-DNA cleavable complex, this compound induces significant DNA damage, which subsequently leads to G₂/M cell cycle arrest and apoptosis via the intrinsic pathway in human colon cancer cells.[1][7] The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation.

For drug development professionals, this compound represents a promising natural lead compound. Future research should focus on structure-activity relationship (SAR) studies to potentially enhance its potency and selectivity for Topo I. Further evaluation in a broader range of cancer cell lines and in preclinical in vivo models is warranted to fully assess its therapeutic potential as an anticancer agent.[10][11]

References

- 1. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcogrev.com [phcogrev.com]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Topoisomerase poisoning by the flavonoid this compound triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Nevadensin: A Flavonoid with Untapped Potential as an Anti-Tubercular Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The urgent need for novel anti-tubercular agents has led to the exploration of natural products, with flavonoids emerging as a promising class of compounds. This technical guide focuses on nevadensin, a methoxyflavone, and its potential as a lead compound for the development of new anti-TB drugs. While preliminary data suggests anti-mycobacterial activity, this whitepaper highlights the current knowledge gaps and outlines a roadmap for future research to fully elucidate its therapeutic potential.

Introduction to this compound

This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a naturally occurring flavonoid found in various plant species. Like other flavonoids, it possesses a range of biological activities. Initial screenings have indicated that this compound may possess anti-tubercular properties, making it a molecule of interest for further investigation in the field of infectious diseases.

Quantitative Data on Anti-Tubercular Activity

The available quantitative data on the anti-tubercular activity of this compound is currently limited. Early studies have provided initial indications of its potential, though comprehensive data across various strains of M. tuberculosis is lacking.

| Compound | Mycobacterial Strain | Assay Type | MIC (µg/mL) | Reference |

| This compound | Mycobacterium tuberculosis H37Ra | Not Specified | 100 | [1] |

| This compound | Bacillus tuberculosis | Not Specified | 200 | [1] |

Table 1: In-Vitro Anti-Tubercular Activity of this compound. MIC: Minimum Inhibitory Concentration.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | HT29 (Human colon carcinoma) | Resazurin Assay (48h) | > 100 | [2][3] |

Table 2: Cytotoxicity Data for this compound. IC50: Half-maximal inhibitory concentration. Note: Cytotoxicity data against macrophage cell lines, which are relevant for intracellular M. tuberculosis infection, is not currently available.

Potential Mechanisms of Action

The precise mechanism of action of this compound against M. tuberculosis has not been elucidated. However, based on the known anti-mycobacterial mechanisms of other flavonoids, several potential pathways can be hypothesized.[2][4][5][6][7]

-

Inhibition of Cell Wall Synthesis: Flavonoids have been shown to interfere with the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][6][8][9] This disruption can lead to increased cell permeability and loss of viability.

-

Inhibition of Key Enzymes: Essential enzymes in mycobacterial metabolism, such as DNA gyrase and fatty acid synthases, are known targets for some flavonoids.[3][10] this compound may act by inhibiting one or more of these crucial enzymes, thereby halting bacterial replication and growth.

-

Efflux Pump Inhibition: Drug efflux is a significant mechanism of resistance in M. tuberculosis. Some flavonoids can inhibit these efflux pumps, thereby increasing the intracellular concentration and efficacy of other anti-tubercular drugs.[11][12][13][14][15] This suggests a potential role for this compound in combination therapy.

Caption: Potential mechanisms of this compound's anti-tubercular activity.

Recommended Experimental Protocols

To rigorously evaluate the anti-tubercular potential of this compound, a standardized set of in-vitro and in-vivo experiments is required.

In-Vitro Activity Assessment

4.1.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound should be determined against a panel of M. tuberculosis strains, including the standard laboratory strain H37Rv and a selection of clinical MDR and XDR isolates. The broth microdilution method is a standard and reliable assay.

-

Materials: 96-well microplates, Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase), this compound stock solution, M. tuberculosis inoculum.

-

Procedure:

-

Prepare serial twofold dilutions of this compound in 7H9 broth in the microplates.

-

Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of this compound that prevents visible growth. Growth can be assessed visually or by using a growth indicator such as Resazurin or AlamarBlue.[16]

-

4.1.2. Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against mammalian cells, particularly macrophages (e.g., RAW 264.7 or THP-1 cell lines), should be determined. This is crucial as M. tuberculosis is an intracellular pathogen.

-

Materials: 96-well plates, macrophage cell line, complete cell culture medium, this compound stock solution, MTT or resazurin reagent.

-

Procedure:

-

Seed macrophages in 96-well plates and allow them to adhere overnight.

-

Expose the cells to serial dilutions of this compound for 48-72 hours.

-

Assess cell viability using the MTT or resazurin assay, which measures metabolic activity.

-

Calculate the IC50 value, the concentration at which 50% of the cells are non-viable.

-

In-Vivo Efficacy Assessment

Promising in-vitro results should be followed by in-vivo efficacy studies using an appropriate animal model of tuberculosis, such as the mouse or guinea pig model.

-

Model: BALB/c or C57BL/6 mice are commonly used.

-

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.

-

After establishing a chronic infection (typically 4-6 weeks), treat groups of mice with this compound at various doses, a standard anti-TB drug (e.g., isoniazid), and a vehicle control.

-

Administer treatment for a defined period (e.g., 4-8 weeks).

-

At the end of the treatment period, euthanize the mice and determine the bacterial load (CFU) in the lungs and spleen.

-

A significant reduction in CFU in the this compound-treated groups compared to the control group would indicate in-vivo efficacy.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Promising Antimycobacterial Activities of Flavonoids against Mycobacterium sp. Drug Targets: A Comprehensive Review [mdpi.com]

- 3. Antimycobacterial potentials of quercetin and rutin against Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Efficacy and Mechanisms of Flavonoids against the Emerging Opportunistic Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efflux pumps in Mycobacterium tuberculosis and their inhibition to tackle antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 14. Studies probe how novel inhibitors can switch efflux pumps off in TB bacteria | News | The Microbiologist [the-microbiologist.com]

- 15. jmi.fudan.edu.cn [jmi.fudan.edu.cn]

- 16. 404 Page Not Found [shsu.edu]

The Antimicrobial Spectrum of Nevadensin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevadensin, a naturally occurring flavonoid, has demonstrated a significant breadth of antimicrobial activity against a variety of pathogenic microorganisms. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, consolidating available quantitative data on its efficacy, detailing the experimental protocols for its evaluation, and illustrating its known mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a flavonoid that has been isolated from various plant species. Flavonoids as a class are well-recognized for their diverse pharmacological activities, including antimicrobial properties.[1] this compound, in particular, has emerged as a compound of interest due to its potent activity against several bacterial and fungal species. This guide synthesizes the current scientific knowledge on the antimicrobial profile of this compound, offering a detailed examination of its spectrum of activity and the molecular pathways it perturbs.

Antibacterial Spectrum of this compound

This compound has exhibited notable activity against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from various studies, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Streptococcus sanguinis | - | 3750 | 15000 | [2] |

| Streptococcus mutans | - | 900 | 7200 | [3] |

| Staphylococcus aureus | - | - | - | [4] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | - | - | - | [4] |

| Bacillus subtilis | - | - | - | [4] |

| Mycobacterium tuberculosis | H37Ra | 200 | - | [5] |

| Mycobacterium tuberculosis | H37Rv | 100 | - | [5] |

Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | - | 200 | - | [5] |

Antifungal Spectrum of this compound

The antifungal activity of this compound has been less extensively studied compared to its antibacterial properties. However, existing research indicates a selective spectrum of action.

Table 3: Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µg/mL) | Activity | Reference |

| Alternaria solani | - | 250 | Inhibits growth | [5] |

| Candida albicans | - | - | Ineffective | [5] |

Mechanisms of Antimicrobial Action

This compound exerts its antimicrobial effects through the targeted inhibition of essential bacterial enzymes. The currently elucidated mechanisms primarily involve the disruption of cell wall synthesis and protein anchoring in Gram-positive bacteria.

Inhibition of MurA Enzyme in Streptococcus sanguinis

In Streptococcus sanguinis, this compound has been shown to inhibit the MurA enzyme.[2] MurA is a key enzyme in the initial stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[6] By inhibiting MurA, this compound disrupts cell wall formation, leading to compromised cell integrity and ultimately, cell death.[2][6]

References

- 1. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction Mechanism of this compound as Antibacterial Agent against S. sanguinis: In vitro and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential this compound from Ocimum basilicum as Antibacterial Agent against Streptococcus mutans: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of bioactive compounds from Limnophila aromatica: this compound and related flavonoids as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide on the Interaction of Nevadensin with the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between nevadensin, a naturally occurring flavonoid, and the minor groove of DNA. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of DNA-binding agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated molecular pathways and experimental workflows.

Introduction: this compound as a DNA-Binding Agent

This compound (5,7-dihydroxy-6,8,4′-trimethoxyflavone) is a flavonoid found in various plants, including those of the Ocimum genus (basil)[1]. Like many flavonoids, it exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2]. A crucial aspect of its mechanism of action, particularly in its anticancer effects, is its ability to interact with DNA[1][3].

Small molecules can bind to DNA through several modes, primarily intercalation between base pairs or binding to one of the two grooves (major or minor)[4]. The minor groove, being narrower and presenting a distinct electrostatic potential, is a frequent target for drug molecules[5]. Studies have shown that this compound preferentially binds to the DNA minor groove over intercalation[1][3]. This interaction is a critical initiating event that leads to the inhibition of topoisomerases, induction of DNA damage, and ultimately, apoptosis in cancer cells[1][3]. Understanding the specifics of this interaction is therefore vital for the development of this compound and its analogs as potential therapeutic agents.

Molecular Interaction and Binding Affinity

The primary evidence for this compound's preference for the DNA minor groove comes from competitive displacement assays. These experiments utilize fluorescent probes that are known to bind to specific sites on DNA. By measuring the displacement of these probes by this compound, its binding affinity and preferential binding mode can be determined.

-

Hoechst 33258 Displacement: Hoechst 33258 is a well-characterized fluorescent dye that binds specifically to the A-T rich regions of the DNA minor groove[6]. A decrease in its fluorescence intensity upon the addition of a test compound indicates that the compound is displacing it from the minor groove.

-

Ethidium Bromide (EtBr) Displacement: Ethidium bromide is a classic intercalating agent that inserts itself between the base pairs of DNA, leading to a significant increase in its fluorescence. A compound that also intercalates will compete with EtBr, causing a reduction in fluorescence.

Studies have demonstrated that this compound is significantly more effective at displacing Hoechst 33258 than ethidium bromide, indicating a stronger affinity for the minor groove[1].

Quantitative Data Summary

The binding affinity of this compound to the DNA minor groove has been quantified using competitive displacement assays. The half-maximal inhibitory concentration (IC50) values from these assays provide a measure of the concentration of this compound required to displace 50% of the fluorescent probe. A lower IC50 value corresponds to a higher binding affinity.

| Assay | Binding Mode | Fluorescent Probe | This compound IC50 (µM) | Reference |

| Minor Groove Binding Assay | Minor Groove Binding | Hoechst 33258 | 31.63 ± 0.96 | [1] |

| Intercalation Assay | Intercalation | Ethidium Bromide (EtBr) | 296.91 ± 19.32 | [1] |

Table 1: Quantitative analysis of this compound's DNA binding affinity. The significantly lower IC50 value in the Hoechst 33258 displacement assay indicates a preferential and stronger binding to the DNA minor groove compared to intercalation.

In addition to experimental data, in silico molecular docking studies have been performed to predict the binding affinity of this compound to DNA-related enzymes. While not a direct measure of binding to the DNA minor groove itself, these studies provide complementary information about its interaction with DNA-processing proteins.

| Target Protein | Predicted Binding Affinity (kcal/mol) | In Silico Method | Reference |

| DNA Gyrase | -6.7 | Molecular Docking | [7] |

Table 2: In silico prediction of this compound's binding affinity to DNA gyrase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments used to determine the DNA minor groove binding affinity of this compound.

4.1. Hoechst 33258 Displacement Assay (Minor Groove Binding)